Cas no 878212-91-0 ((3-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate)

(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate is a specialized organic compound featuring a pyridine core substituted with two chlorine atoms at the 5- and 6-positions, esterified with a (3-cyanophenyl)methanol moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing cyano and dichloro groups enhance its utility in cross-coupling reactions and further functionalization. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound’s distinct substitution pattern offers selectivity in derivatization, supporting the development of novel bioactive molecules. Proper handling and storage are recommended to maintain its integrity.
(3-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate structure
878212-91-0 structure
Product Name:(3-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate
CAS No:878212-91-0
MF:C14H8Cl2N2O2
MW:307.131521224976
CID:5454234
PubChem ID:9166273
Update Time:2025-10-29

(3-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-26582318
    • AKOS001215843
    • (3-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate
    • Z18517865
    • 878212-91-0
    • (3-Cyanophenyl)methyl 5,6-dichloro-3-pyridinecarboxylate
    • Inchi: 1S/C14H8Cl2N2O2/c15-12-5-11(7-18-13(12)16)14(19)20-8-10-3-1-2-9(4-10)6-17/h1-5,7H,8H2
    • InChI Key: MTYHCOLRJJSNGE-UHFFFAOYSA-N
    • SMILES: C1=NC(Cl)=C(Cl)C=C1C(OCC1=CC=CC(C#N)=C1)=O

Computed Properties

  • Exact Mass: 305.9962829g/mol
  • Monoisotopic Mass: 305.9962829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 450.4±40.0 °C(Predicted)
  • pka: -3.07±0.10(Predicted)

(3-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26582318-0.05g
(3-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate
878212-91-0 95.0%
0.05g
$212.0 2025-03-20
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